molecular formula C8H8ClIO B14017453 2-Chloro-1-iodo-4-methoxy-3-methylbenzene

2-Chloro-1-iodo-4-methoxy-3-methylbenzene

Cat. No.: B14017453
M. Wt: 282.50 g/mol
InChI Key: ABNIYHSJSSLSJB-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-4-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8ClIO. It is a derivative of benzene, characterized by the presence of chlorine, iodine, methoxy, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-iodo-4-methoxy-3-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-iodo-4-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various halogenated, nitrated, or sulfonated derivatives.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alcohols and alkanes

Scientific Research Applications

2-Chloro-1-iodo-4-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1-iodo-4-methoxy-3-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine and iodine atoms act as leaving groups in substitution reactions, while the methoxy and methyl groups influence the electron density on the aromatic ring, affecting its reactivity. The compound’s effects are mediated through electrophilic and nucleophilic pathways, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-iodo-4-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both chlorine and iodine atoms allows for diverse substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

2-chloro-1-iodo-4-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8ClIO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,1-2H3

InChI Key

ABNIYHSJSSLSJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)I)OC

Origin of Product

United States

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